Agesamide A

Description

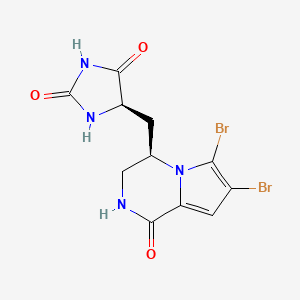

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10Br2N4O3 |

|---|---|

Molecular Weight |

406.03 g/mol |

IUPAC Name |

(5R)-5-[[(4R)-6,7-dibromo-1-oxo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-4-yl]methyl]imidazolidine-2,4-dione |

InChI |

InChI=1S/C11H10Br2N4O3/c12-5-2-7-10(19)14-3-4(17(7)8(5)13)1-6-9(18)16-11(20)15-6/h2,4,6H,1,3H2,(H,14,19)(H2,15,16,18,20)/t4-,6-/m1/s1 |

InChI Key |

AQVUROCMBWGIRR-INEUFUBQSA-N |

Isomeric SMILES |

C1[C@H](N2C(=CC(=C2Br)Br)C(=O)N1)C[C@@H]3C(=O)NC(=O)N3 |

Canonical SMILES |

C1C(N2C(=CC(=C2Br)Br)C(=O)N1)CC3C(=O)NC(=O)N3 |

Synonyms |

agesamide A |

Origin of Product |

United States |

Advanced Methodologies for the Isolation and Stereochemical Elucidation of Agesamide a

State-of-the-Art Spectroscopic Techniques for Agesamide A Structure Determination

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis

Diffusion-Ordered Spectroscopy (DOSY) for Mixture Analysis and Purity Assessment

Diffusion-Ordered Spectroscopy (DOSY) is a powerful, non-invasive NMR technique that distinguishes molecules based on their translational diffusion coefficients, which are dependent on their size and shape. mdpi.com This method provides a virtual means of chromatography, separating the signals of different components in a mixture without the need for physical separation. jst.go.jpnih.govclockss.org In the context of natural product discovery, DOSY is particularly valuable for the initial screening of crude extracts to identify novel compounds. jst.go.jpnih.govclockss.org

In the initial investigation of bromopyrrole fractions from the Okinawan marine sponge Agelas sp., DOSY was instrumental. jst.go.jpjst.go.jp The analysis of the crude fractions revealed the presence of an unknown bromopyrrole component which was later identified as a 1:1 mixture of two new compounds, this compound and Agesamide B. jst.go.jp The DOSY spectrum displayed signals for these new compounds that were distinct from known alkaloids present in the mixture, such as oroidin (B1234803), longamide, dispacamide A, and mauritiamine. jst.go.jp This allowed for the targeted isolation of this compound and its epimer, Agesamide B, via reversed-phase HPLC. jst.go.jp The ability of DOSY to resolve the components of this complex mixture was a critical first step in the discovery and subsequent structural elucidation of this compound. jst.go.jpjst.go.jp

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the structural elucidation of unknown compounds, providing highly accurate mass measurements that allow for the determination of a molecule's elemental composition. Unlike low-resolution mass spectrometry, HRMS can distinguish between ions with very similar nominal masses, which is crucial for assigning a unique molecular formula.

The molecular formula of this compound was determined through High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). jst.go.jp The analysis yielded a sodium adduct ion [M + Na]⁺ at an m/z of 426.9018. jst.go.jp This experimental value was in close agreement with the calculated mass for the molecular formula C₁₁H₁₀Br₂N₄O₃Na, confirming the elemental composition of this compound. jst.go.jp This precise mass determination was fundamental in piecing together the structural puzzle of this novel alkaloid.

| HRMS Data for this compound | |

| Ion | [M + Na]⁺ |

| Experimental m/z | 426.9018 |

| Calculated m/z | 426.9017 |

| Molecular Formula | C₁₁H₁₀Br₂N₄O₃ |

Chiroptical Spectroscopy for Absolute Configuration Assignment (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD))

Chiroptical spectroscopy techniques, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful methods for determining the absolute configuration of chiral molecules. These techniques measure the differential absorption (ECD) or rotation (ORD) of left and right circularly polarized light by a chiral sample. jst.go.jp The resulting spectrum, often referred to as a Cotton effect, is unique to a specific stereoisomer and can be compared with theoretical calculations to assign the absolute stereochemistry.

In the case of this compound, an attempt was made to determine its absolute stereochemistry using ECD. jst.go.jp However, the CD Cotton curves obtained for the mixture of this compound and its epimer, Agesamide B, were found to be significantly weaker than those of related compounds like cyclooroidin, which also possesses a pyrroloketopiperazine skeleton. jst.go.jp Due to the weak nature of these signals, a definitive assignment of the absolute stereochemistry of this compound could not be made. jst.go.jp This highlights a limitation of chiroptical spectroscopy, where the absence of strong chromophores near stereocenters can preclude a successful stereochemical assignment.

X-ray Crystallography in this compound Structural Confirmation (If Applicable)

X-ray crystallography is considered the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique relies on the diffraction of X-rays by a single, well-ordered crystal of the compound of interest. The resulting diffraction pattern can be used to generate a detailed electron density map, from which the precise positions of all atoms in the molecule can be determined.

Elucidation of the Biosynthetic Pathway of Agesamide a

Identification of Putative Precursors and Building Blocks in Agesamide A Biosynthesis

The structural complexity of this compound suggests that its biosynthesis originates from simpler building blocks that undergo a series of transformations. The pyrrole-2-aminoimidazole (P-2-AI) family of alkaloids, to which this compound belongs, are largely thought to be derived from common precursors. nih.gov

The leading hypothesis for the biosynthesis of this compound and other related pyrrole-imidazole alkaloids points to oroidin (B1234803) and its analogues as key precursors. rsc.orgnih.gov Oroidin itself is thought to be formed from fundamental amino acids such as proline and lysine. rsc.org These simpler molecules serve as the foundational units that are assembled into the more complex structures of the P-2-AI alkaloids. rsc.org

Feeding experiments using isotopically labeled oroidin have provided direct evidence for its role as a precursor to more complex pyrrole-aminoimidazole alkaloids. nih.gov These studies support the long-held hypothesis that oroidin is a central intermediate in the biosynthetic pathways of compounds like the sceptrins and nagelamides, which share structural similarities with this compound. nih.gov The isolation of various pyrrole (B145914) alkaloids that lack an aminoimidazole moiety suggests these may act as either precursors or intermediates in the broader biosynthetic family. rsc.org For instance, 4-bromopyrrole-2-carboxyhomoarginine has been proposed as a potential alternative biosynthetic precursor to oroidin-related alkaloids. mdpi.com

The presence of bromine atoms is a characteristic feature of this compound and many other marine natural products. rsc.orgmdpi.com The high concentration of bromide ions in seawater provides a readily available source for this halogenation. mdpi.com Marine organisms, including sponges, have evolved enzymatic systems to incorporate bromine into their secondary metabolites. researchgate.net These organobromine compounds are often utilized by the organisms for chemical defense against predators and microbes. researchgate.netnist.gov The primary source of atmospheric bromine is methyl bromide, which is produced in large quantities by marine life such as macroalgae and plankton. niscpr.res.in

Enzymatic Mechanisms and Key Biosynthetic Steps Involved in this compound Assembly

The assembly of this compound is presumed to involve a series of enzyme-catalyzed reactions that construct the final intricate structure from the initial building blocks.

The formation of the fused cyclic system in this compound is thought to occur through the cyclization of an oxidized oroidin-like precursor. rsc.orgnih.gov Specifically, this compound, with its pyrroloketopiperazine nucleus, is believed to arise from the intramolecular cyclization of a fleeting tautomer of a precursor molecule. nih.govmdpi.com This type of oxidative cyclization is a common strategy in natural product biosynthesis to create rigid and biologically active scaffolds from acyclic precursors. nih.govnih.gov Bioinspired synthetic studies have mimicked these proposed cyclization cascades, lending support to their feasibility. mdpi.com

The incorporation of bromine atoms onto the pyrrole ring is a crucial step in the biosynthesis of this compound. This reaction is catalyzed by specific enzymes known as halogenases. researchgate.net In marine organisms, both FADH2-dependent halogenases and haloperoxidases are known to catalyze the halogenation of organic substrates. researchgate.netnih.gov These enzymes utilize bromide ions from the environment to regioselectively functionalize the precursor molecules. researchgate.net FADH2-dependent halogenases are particularly noted for their ability to halogenate aromatic compounds that are activated for electrophilic attack. nih.gov The process often involves the formation of a hypohalous acid intermediate. nih.gov Engineered halogenases have been developed that show a preference for bromination and can be used for the specific modification of proteins and peptides. chemistryviews.orgnih.gov

Genetic Basis of this compound Biosynthesis: Investigation of Gene Clusters and Biosynthetic Enzymes

The enzymes responsible for the biosynthesis of complex natural products like this compound are typically encoded in gene clusters. plos.orgbiorxiv.org These clusters contain the genes for all the necessary proteins, including those for precursor synthesis, assembly, and modification. While the specific gene cluster for this compound has not been explicitly identified, the study of gene clusters for other secondary metabolites in marine bacteria and related organisms provides a framework for its potential discovery. nih.govplos.org The analysis of such clusters can reveal the evolutionary origins of the biosynthetic pathway and provide tools for engineering the production of novel compounds. plos.orgplos.org The identification of the this compound gene cluster would be a significant step toward understanding and potentially harnessing its biosynthetic machinery.

Biomimetic Synthesis Approaches Informed by Proposed Biosynthetic Routes

The development of synthetic strategies for complex natural products is often inspired by the organism's own biosynthetic pathways. This biomimetic approach seeks to replicate nature's efficiency and elegance in a laboratory setting. While a specific biomimetic total synthesis of this compound has not been extensively documented in publicly available research, the well-studied biosynthesis of related Amaryllidaceae alkaloids, particularly those of the crinine-type, provides a robust framework for proposing a plausible biomimetic route to this compound. rsc.orgresearchgate.netrsc.org

The central theme in the biosynthesis of many Amaryllidaceae alkaloids is the intramolecular phenolic oxidative coupling of a norbelladine-type precursor. rsc.org This key transformation is believed to be the cornerstone for the construction of the characteristic 5,10b-ethanophenanthridine core structure found in crinine-type alkaloids, which share a common biosynthetic origin with this compound. rsc.org Therefore, a biomimetic synthesis of this compound would logically hinge on mimicking this pivotal step.

A proposed biomimetic synthesis would commence with a suitably substituted O-methylnorbelladine derivative. The selection of the starting materials would be critical to ensure the correct regiochemistry and stereochemistry in the final product. The synthesis would likely follow a convergent approach, where the two aromatic portions of the norbelladine (B1215549) skeleton are first synthesized and then coupled.

The key biomimetic step would be the intramolecular oxidative coupling of the phenolic ring. In nature, this reaction is catalyzed by specific enzymes. In a laboratory setting, this can be mimicked using various chemical oxidants. The choice of oxidant and reaction conditions would be crucial to control the regioselectivity of the coupling, directing the formation of the desired bond to yield the crinine-type skeleton.

Following the successful cyclization, a series of functional group manipulations would be necessary to arrive at the final structure of this compound. These steps, while not directly biomimetic in the sense of a single enzymatic transformation, would be designed to install the specific functionalities present in this compound with high efficiency and stereocontrol. An iridium-catalyzed asymmetric hydrogenation of a racemic cycloenone intermediate, a strategy employed in the biomimetic synthesis of other crinine-type alkaloids, could be a potential method to establish the correct stereochemistry. rsc.orgrsc.orgscispace.com

The table below outlines the key conceptual stages of a proposed biomimetic synthesis of this compound, drawing parallels from established syntheses of related alkaloids.

| Synthetic Stage | Description | Key Transformations | Biomimetic Inspiration |

| Precursor Synthesis | Synthesis of a substituted O-methylnorbelladine derivative. | Amide coupling, reduction. | Formation of the norbelladine backbone from amino acid precursors. |

| Oxidative Cyclization | Intramolecular phenolic oxidative coupling. | Phenolic oxidation and C-C bond formation. | Enzyme-mediated oxidative coupling in alkaloid biosynthesis. rsc.org |

| Stereochemical Control | Establishment of the correct stereocenters. | Asymmetric hydrogenation or resolution. | Enantioselective enzymatic reactions. rsc.orgscispace.com |

| Functionalization | Introduction of final functional groups. | Methylation, and other modifications. | Tailoring enzymes in the natural biosynthetic pathway. rsc.org |

This proposed biomimetic strategy, while yet to be fully realized for this compound, underscores the power of biosynthetic insights in the design of efficient and elegant synthetic routes to complex natural products.

Strategic Chemical Synthesis of Agesamide a and Its Core Structure

Retrosynthetic Analysis and Identification of Key Disconnections for Agesamide A

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials, revealing potential synthetic pathways. journalspress.comamazonaws.comyoutube.com For this compound, a key disconnection is the C–N bond within the piperazinone ring. This strategic bond cleavage simplifies the complex bicyclic structure into two more manageable fragments: a substituted pyrrole (B145914) and a side-chain precursor. This approach allows for the separate synthesis of these fragments, which are then coupled in a later step to form the core structure. The pyrrole moiety itself can be derived from simpler precursors, while the stereocenter in the side chain presents a significant synthetic challenge that various strategies aim to address.

Total Synthesis Methodologies for this compound

The total synthesis of this compound has been achieved through various methodologies, primarily focusing on the stereocontrolled construction of the chiral center. These approaches can be broadly categorized into enantioselective and diastereoselective strategies.

Enantioselective syntheses aim to establish the absolute stereochemistry of the target molecule from the outset. Several powerful asymmetric methods have been successfully applied to the synthesis of this compound. dal.caacs.org

A notable strategy for the enantioselective synthesis of this compound involves a novel palladium-catalyzed asymmetric annulation. acs.org This reaction efficiently constructs the pyrrolopiperazinone core in a single step from a substituted bromopyrrole carboxylate and a vinyl aziridine (B145994). acs.org This method has proven effective in the concise total synthesis of not only this compound and B but also (–)-longamide B. acs.org These annulation reactions often employ chiral ligands to induce asymmetry, leading to the formation of the desired enantiomer with high selectivity. researchgate.netrsc.orgd-nb.infonih.gov

Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) has emerged as a powerful and versatile tool for the construction of stereocenters in the synthesis of numerous natural products, including this compound. stanford.edunih.govcapes.gov.brorgsyn.orgacs.org This methodology has been instrumental in the preparation of various bromopyrrole alkaloids. nih.govcapes.gov.br The synthetic utility of Pd-AAA was demonstrated in the preparation of several biologically active compounds, including longamide B, longamide B methyl ester, hanishin (B1249656), agesamides A and B, and cyclooroidin. nih.govcapes.gov.bracs.org

In this approach, a nitrogen heterocycle, such as a substituted pyrrole, acts as a nucleophile, attacking a π-allyl palladium intermediate generated from an allylic substrate. nih.gov The use of chiral ligands in conjunction with the palladium catalyst allows for high levels of regio-, chemo-, and enantioselectivity. nih.govcapes.gov.br Specifically, the dynamic kinetic asymmetric alkylation of vinyl aziridines with substituted 1H-pyrroles has been successfully employed, yielding the branched N-alkylated products exclusively. nih.govcapes.gov.br

| Reaction | Catalyst/Ligand | Key Features | Reference(s) |

| Asymmetric Annulation | Pd-catalyst, Chiral Ligand | Constructs pyrrolopiperazinone core | acs.org |

| Pd-AAA | Pd2(dba)3•CHCl3, (R,R)-L2 | High regio-, chemo-, and enantioselectivity | nih.gov |

Diastereoselective strategies introduce chirality by reacting a chiral starting material or reagent with an achiral substrate, leading to the preferential formation of one diastereomer. In the context of this compound synthesis, diastereoselective additions of allylmetal reagents to ketone precursors have been explored. nih.gov These routes can provide practical access to significant quantities of key intermediates. nih.gov Another approach involves a diastereoselective C-ring formation through a 5-exo-trig cyclization or a Nazarov cyclization of an N-acyliminium intermediate, which generates three contiguous stereocenters. nih.gov

The synthesis of this compound and related alkaloids has spurred the development of novel bond-forming strategies and key reaction sequences. One such strategy involves the palladium-catalyzed Stille cross-coupling reaction for the construction of dimeric scaffolds found in related oroidin-derived alkaloids. uta.edu Additionally, a novel approach for acylation using thio acid chemistry has been developed to install the pyrrole carboxamide moieties in one step. uta.edu

Enantioselective Synthesis of this compound

Partial Synthesis of this compound from Structurally Related Precursors

The close structural relationship between bromopyrrole alkaloids has paved the way for synthetic strategies that utilize common intermediates, effectively creating pathways for the partial synthesis of one member of the family from a precursor of another. A notable example is the partial synthesis of this compound from a key alcohol intermediate that is also a precursor to longamide B. nih.gov

The synthetic route leverages a common intermediate, an alcohol designated as compound 11 , which can be prepared and then directed towards the synthesis of either longamide B or the agesamides. nih.gov The conversion of longamide B (12 ) itself to this compound would first involve its transformation back to the pivotal alcohol intermediate 11 . From this shared precursor, a concise two-step sequence affords this compound. nih.gov

The first step involves the oxidation of the alcohol intermediate 11 . This transformation is achieved using Dess-Martin periodinate, a mild and selective oxidizing agent for primary alcohols to aldehydes. nih.gov The resulting aldehyde is then subjected to a Strecker-type reaction, being treated with potassium cyanide and ammonium (B1175870) carbonate. This one-pot reaction constructs the hydantoin (B18101) ring characteristic of this compound, yielding both this compound (15 ) and its epimer, Agesamide B (16 ). nih.gov

This synthetic connection underscores the biosynthetic and structural unity among these marine natural products. The ability to access multiple complex alkaloids from a single, advanced intermediate highlights the efficiency of this synthetic design. The key transformation is summarized in the table below.

| Precursor | Reagents | Product(s) | Reference |

| Alcohol Int. (11 ) | 1. Dess-Martin periodinate2. KCN, (NH₄)₂CO₃ | This compound (15 ), Agesamide B (16 ) | nih.gov |

| Table 1: Partial Synthesis of this compound from a Common Precursor |

This strategy of utilizing a common branch-point intermediate is a powerful tool in the efficient synthesis of multiple natural products. It not only provides access to the target molecule, this compound, but also to its stereoisomer and other related alkaloids like longamide B and hanishin from the same synthetic stream. nih.gov

Development of Novel Synthetic Methodologies Inspired by this compound's Molecular Architecture

The intricate and densely functionalized molecular architecture of this compound and its congeners, characterized by a pyrrole-fused piperazinone core, has presented significant synthetic challenges. mdpi.comacs.org These challenges, particularly the stereoselective construction of the core and the installation of various functional groups, have spurred the application and refinement of advanced synthetic methodologies. While it is not always the case that a completely new methodology is invented for a single natural product, the unique structural features of molecules like this compound often serve as a demanding testing ground and a driver for the innovative application of existing powerful reactions. consensus.apprsc.org

One of the most significant challenges in the synthesis of this compound and related alkaloids is the stereocontrolled formation of the piperazinone ring fused to the pyrrole nucleus. mdpi.com A key breakthrough in addressing this challenge was the application of a Palladium-catalyzed Dynamic Kinetic Asymmetric Transformation (DYKAT) of vinyl aziridines with nitrogen heterocycles. nih.gov This methodology proved to be highly effective for the synthesis of the core structure of this compound. nih.gov

In this approach, a substituted 1H-pyrrole serves as the nucleophile in a palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) with a vinyl aziridine. nih.gov This reaction is noteworthy for its high levels of regio-, chemo-, and enantioselectivity, exclusively affording the branched N-alkylated product. nih.gov The success of this transformation hinges on the use of an electron-withdrawing group on the nitrogen of the pyrrole, which modulates its nucleophilicity appropriately for the catalytic cycle. nih.gov

The proposed mechanism for the exclusive branched regioselectivity involves a five-membered transition state where the amide anion of the vinyl aziridine directs the pyrrole nucleophile via a hydrogen bond to the proximal end of the π–allyl-Pd intermediate. nih.gov This directed nucleophilic attack ensures the formation of the desired branched product, which is the key building block for the pyrrolopiperazinone core of this compound. nih.gov

The development and successful application of this Pd-catalyzed methodology for the synthesis of the core of this compound and other bromopyrrole alkaloids demonstrates how the complex structures of natural products can drive innovation in synthetic chemistry. The need to solve specific synthetic problems, such as the stereoselective formation of the C-N bond in the piperazinone ring of this compound, has led to the powerful application and broader utility of reactions like the Pd-catalyzed DYKAT of vinyl aziridines. nih.gov

| Methodological Challenge | Synthetic Solution | Key Features | Reference |

| Stereoselective formation of the pyrrole-fused piperazinone core | Palladium-catalyzed Dynamic Kinetic Asymmetric Transformation (DYKAT) of vinyl aziridines | High regio-, chemo-, and enantioselectivity; formation of branched N-alkylated product; hydrogen-bond directed transition state | nih.gov |

| Table 2: Synthetic Methodology Applied to this compound's Core Structure |

Design and Synthesis of Agesamide a Derivatives and Analogues for Research Applications

Rational Design Principles for Structural Modification of Agesamide A

The design of this compound analogues is guided by systematically modifying its key structural features: the pyrrolopiperazinone core, the pendant side chain, and the characteristic bromine substituents.

The dihydropyrrolo[1,2-a]pyrazinone scaffold, also described as a pyrroloketopiperazine nucleus, is the central architectural element of this compound and related natural products like longamide B and hanishin (B1249656). rsc.orgresearchgate.netmdpi.com Modifications to this core are a primary strategy for creating structural diversity. Research into the synthesis of this privileged scaffold has revealed several points for modification. mdpi.comresearchgate.net One key approach involves the formation of the piperazinone ring from precursors like 1,2-cyclic sulfamidates and methyl 2-pyrrolecarboxylate, which allows for variations in the atoms and substituents comprising the ring itself. researchgate.net

Another strategy involves altering the ring fusion or introducing substituents directly onto the core structure. For instance, palladium-catalyzed asymmetric cascade allylic amination has been used to create regioisomeric pyrrolopiperazinones, demonstrating that the core can be manipulated to produce different connectivity patterns. acs.orgnih.gov These modifications aim to alter the three-dimensional shape and electronic properties of the scaffold, potentially influencing its interaction with biological targets.

Table 1: Examples of Pyrrolopiperazinone Core Modification Strategies

| Modification Strategy | Description | Key Precursors/Reagents | Potential Outcome | Reference |

|---|---|---|---|---|

| Piperazinone Ring Formation | Construction of the six-membered piperazinone ring onto a pyrrole (B145914) template. | 1,2-Cyclic sulfamidates, Methyl 2-pyrrolecarboxylate | Allows for diverse N-substituents on the piperazinone ring. | researchgate.net |

| Aza-Michael Reaction | Intramolecular cyclization to form the piperazinone ring. | Pyrrole derivative with an attached α,β-unsaturated ester. | A common and effective method for constructing the core scaffold. | researchgate.net |

| Cascade Allylic Amination | Palladium-catalyzed reaction to form regioisomeric pyrrolopiperazinone systems. | N-alkoxycarbonyl-2-vinylaziridines | Access to alternative core structures and stereoisomers. | acs.org |

This table is generated based on synthetic strategies for the general dihydropyrrolo[1,2-a]pyrazinone scaffold.

This compound is a member of the bromopyrrole alkaloid family, which is characterized by the presence of bromine atoms on the pyrrole ring and a variety of side chains. rsc.orgmdpi.com Varying these two features is a cornerstone of rational analogue design.

Side Chain Variation: The side chain of this compound is a hydantoin (B18101) moiety. rsc.org In related natural products, this position is occupied by other functional groups, such as the methyl ester in longamide B or the amide in hanishin. mdpi.com Synthetic strategies often target the installation of diverse side chains to probe their role in biological activity. For example, studies on the related compound longamide B have involved the synthesis of derivatives where the methyl ester is replaced with various phenylamide and thioamide groups. researchgate.net This allows for the exploration of different steric and electronic requirements at this position. The introduction of different side chains can influence properties such as binding affinity, selectivity, and metabolic stability. nih.govnih.gov

Bromination Pattern Variation: The number and position of bromine atoms on the pyrrole ring significantly impact the molecule's properties. Many natural products in this class feature one or two bromine substituents. mdpi.com Synthetic analogues can be designed with different halogenation patterns (e.g., zero, one, or two bromine atoms) or even with different halogens (e.g., chlorine or fluorine) to study the effect of the electron-withdrawing nature and size of the halogen on activity. nih.gov The synthesis often starts from non-brominated or selectively brominated pyrrole precursors to control the final bromination pattern of the analogue.

Synthetic Strategies for this compound Analogues

The creation of this compound analogues relies on flexible and efficient synthetic routes that can accommodate a wide range of structural modifications.

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex molecule, like a natural product, in the final steps of a synthesis. wikipedia.orgresearchgate.netmpg.de This approach avoids the need to re-synthesize each analogue from scratch, enabling the rapid generation of a diverse library of related compounds from a common, advanced intermediate. researchgate.net While specific LSF applications on this compound itself are not extensively documented, the principles are widely applied to other complex natural products. nih.govresearchgate.net For example, an LSF approach was successfully used in the total synthesis of beauveamide A to create non-natural analogues for biological evaluation. nih.govresearchgate.net This strategy could be applied to this compound by developing chemoselective reactions that modify the core or side chain without disturbing the rest of the molecule, allowing for the efficient exploration of the SAR.

Multicomponent reactions (MCRs) are chemical transformations in which three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. mdpi.compreprints.org MCRs are highly atom-economical and offer a rapid and efficient way to generate molecular complexity and diversity, making them ideal for synthesizing libraries of analogues. beilstein-journals.orgrsc.org The synthesis of the dihydropyrrolo[1,2-a]pyrazinone scaffold, the core of this compound, has been achieved using MCRs. mdpi.com These reactions can assemble the core structure while simultaneously introducing various substituents, depending on the choice of starting materials. This allows for the one-pot synthesis of a range of analogues with different substitution patterns, facilitating the rapid exploration of chemical space around the this compound scaffold. mdpi.com

Combinatorial and Parallel Synthesis Approaches to this compound Libraries

Combinatorial chemistry and parallel synthesis are techniques designed to produce large numbers of compounds simultaneously, creating "libraries" for high-throughput screening. uomustansiriyah.edu.iqslideshare.netcuny.edu These methods are particularly valuable for lead discovery and optimization in drug development.

While large-scale combinatorial synthesis of this compound libraries has not been reported, the principles have been applied to closely related structures. For instance, a small, focused library of derivatives of the related alkaloid longamide B was synthesized to investigate their potential as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. researchgate.net This study utilized docking studies to guide the synthesis of a select number of analogues, including phenylamide and thioamide derivatives, which were then evaluated for biological activity. researchgate.net

This type of focused, parallel synthesis approach is well-suited for this compound. cuny.eduelsevier.com By using a common synthetic intermediate, different side chains or other building blocks can be added in parallel reaction vessels to generate a library of distinct analogues. cuny.edu Each compound can then be tested to build a comprehensive understanding of the structure-activity relationships governing the biological effects of the this compound family of compounds.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Agesamide B |

| Longamide B |

| Hanishin |

| Cyclooroidin |

Investigation of Agesamide A S Biological Activities and Molecular Mechanisms of Action

In vitro Biological Activity Profiling of Agesamide A

Cellular Cytotoxicity Studies in Research Cell Lines (e.g., Cancer Cell Lines)

The cytotoxic potential of this compound and related compounds has been a primary focus of investigation. Cytotoxicity assays are crucial in drug discovery, particularly in the field of oncology, to identify compounds that can induce cancer cell death. evitria.comscielo.org.mx Antibody-dependent cellular cytotoxicity (ADCC) is one mechanism where antibodies mark tumor cells for destruction by immune cells like natural killer (NK) cells. nih.govaxionbiosystems.com

Initial studies on crude extracts from Agelas sponges, from which this compound is derived, showed strong cytotoxic activities against various human tumor cell lines. escholarship.orgnih.gov For instance, some extracts were effective against A549 (lung carcinoma), HT29 (colon adenocarcinoma), and MDA-MB-231 (breast cancer) cell lines at concentrations of ≥1 mg/mL. escholarship.orgnih.govmdpi.com While specific data for purified this compound is limited in the provided search results, the general cytotoxic nature of compounds from this genus suggests its potential in this area.

Table 1: Cytotoxicity of selected compounds from Agelas sponges against various cancer cell lines.

| Compound/Extract | Cell Line(s) | Activity | Reference(s) |

| Crude Bromopyrrole Fractions | A549, HT29, MDA-MB-231 | Strong cytotoxicity at ≥1 mg/mL | escholarship.orgnih.govmdpi.com |

| Agelasimines A and B | L1210 leukemia | ED50 values of 2.1 and 3.9 nM, respectively | escholarship.org |

| (-)-Agelasidine C and D | CHO-K1 | ED50 values of 5.70 and 2.21 µg/mL, respectively | nih.govmdpi.com |

| Compound 79 | PC9, A549, HepG2, MCF-7, U937 | IC50 values of 4.49–14.41 µM | escholarship.org |

This table is for illustrative purposes based on related compounds from the same genus, as specific cytotoxicity data for this compound was not available in the search results.

Enzyme Inhibition Studies

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. researchgate.netfiveable.me Studies on compounds structurally related to this compound have revealed significant enzyme inhibitory activity. For example, some alkaloids from Agelas species have been shown to be potent inhibitors of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase 3 (GSK-3). vliz.be The investigation of enzyme inhibition often involves determining the inhibition constant (Ki), which indicates the potency of an inhibitor. mdpi.com

While direct studies on this compound's enzyme inhibition are not detailed in the provided results, the known activity of similar compounds suggests this as a promising area for future research. The diverse structures of alkaloids from Agelas sponges make them candidates for inhibiting a wide range of enzymes. researchgate.net

Receptor Binding Assays

Receptor binding assays are fundamental in pharmacology for discovering and characterizing how ligands, such as natural products, interact with cellular receptors. giffordbioscience.commerckmillipore.comwikipedia.orgnih.govnih.gov These assays can determine the affinity of a compound for a specific receptor, providing insights into its potential mechanism of action. Some compounds from the Agelas genus have been identified as potent ligands and antagonists of G protein-coupled receptors. rsc.org For instance, dispyrin, a bromopyrrole tyramine (B21549) derivative, acts as a potent ligand and antagonist for several therapeutically relevant G protein-coupled receptors. rsc.org Although specific receptor binding data for this compound is not available in the search results, the activity of related compounds suggests that it may interact with various receptor systems.

Quorum Sensing Inhibitory Activity (QSI) in Model Microorganisms

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. springermedizin.descielo.br Inhibiting QS is a promising strategy to control bacterial infections. mdpi.comfrontiersin.org Several natural products have been identified as quorum sensing inhibitors (QSIs). springermedizin.de While direct evidence for this compound's QSI activity is not present in the search results, the broader class of alkaloids, to which this compound belongs, has been investigated for such properties. nih.gov The investigation of QSI activity often involves using reporter strains like Chromobacterium violaceum or Pseudomonas aeruginosa. mdpi.comnih.gov

Anti-inflammatory Properties in Cellular Models

Natural products are a rich source of anti-inflammatory agents. frontiersin.org The anti-inflammatory effects of compounds are often evaluated in cellular models by measuring the inhibition of pro-inflammatory mediators. nih.govmdpi.com While there is no specific information on the anti-inflammatory properties of this compound in the provided search results, some related pyrrolopiperazinone and agesamide compounds are noted for their anti-inflammatory and analgesic properties. dal.ca Furthermore, other compounds from marine sponges have demonstrated anti-inflammatory activity by inhibiting pathways such as NF-κB. frontiersin.org

Antibacterial Activity in Research Strains

The increasing prevalence of antibiotic-resistant bacteria has spurred the search for new antibacterial agents from natural sources. nih.gov Alkaloids, in particular, have shown a wide spectrum of antibacterial activity. nih.gov Several compounds isolated from Agelas sponges have demonstrated antibacterial effects against various research strains. nih.govmdpi.comeventact.com For example, (-)-agelasidine A has an inhibitory effect on Staphylococcus aureus, while (-)-agelasidine C and D are active against S. aureus, Klebsiella pneumoniae, and Proteus vulgaris. nih.govmdpi.com Another compound, bromoageliferin, showed significant activity against P. aeruginosa. nih.gov Although specific data on the antibacterial activity of this compound against research strains is not detailed, the prevalence of this activity within the Agelas genus suggests it may also possess such properties. academicjournals.orgptfarm.pl

Table 2: Antibacterial Activity of Selected Compounds from Agelas Sponges

| Compound | Target Strain(s) | Activity | Reference(s) |

| (-)-Agelasidine A | Staphylococcus aureus | Inhibitory effect | nih.govmdpi.com |

| (-)-Agelasidine C | S. aureus, Klebsiella pneumoniae, Proteus vulgaris | Antimicrobial activities | nih.govmdpi.com |

| (-)-Agelasidine D | S. aureus, Klebsiella pneumoniae, Proteus vulgaris | Antimicrobial activities | nih.govmdpi.com |

| Bromoageliferin | Pseudomonas aeruginosa | Significant activity | nih.gov |

| Compound 5 | Bacillus subtilis, Staphylococcus aureus, Micrococcus luteus | MIC of 40, 35, and 4.0 μg mL−1, respectively | rsc.org |

| Taurodispacamide A | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans | IC50 values ranging from 0.21 to 1.4 μM | rsc.org |

Elucidation of Molecular Targets of this compound Action

A primary goal in the pharmacological investigation of any bioactive compound is the identification of its molecular target(s). Pinpointing the specific proteins or other macromolecules that this compound binds to is the first step in unraveling its mechanism of action. This process relies on a combination of computational prediction and direct experimental validation.

Protein-ligand interaction studies are essential to characterize the binding event between a small molecule like this compound and its protein target. These studies can be broadly categorized into computational and experimental approaches. Computational methods, such as molecular docking, predict how a ligand might fit into the binding site of a protein, estimating the strength of the interaction. researchgate.netmdpi.com

Experimentally, biophysical techniques provide quantitative data on these interactions. numberanalytics.com Methods like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST) are commonly used to measure binding affinity, kinetics, and thermodynamics, confirming a direct physical interaction. numberanalytics.comuni-leipzig.de

Table 1: Comparison of Common Protein-Ligand Interaction Study Techniques

| Technique | Principle | Information Provided | Key Advantage |

| Molecular Docking | Computational simulation of ligand binding into a protein's active site. | Binding pose, binding affinity (score). | Fast, cost-effective, useful for screening large virtual libraries. researchgate.net |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index when a ligand flowing over a sensor chip binds to an immobilized protein. | Binding affinity (KD), kinetics (kon, koff). | Real-time, label-free analysis of binding and dissociation. numberanalytics.com |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs when a ligand binds to a protein in solution. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). | Provides a complete thermodynamic profile of the interaction in a single experiment. numberanalytics.com |

| Microscale Thermophoresis (MST) | Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon ligand binding. | Binding affinity (KD). | Low sample consumption, can be performed in complex biological liquids. numberanalytics.com |

To identify unknown targets, affinity-based chemical probes serve as a powerful tool. This strategy involves synthesizing a modified version of this compound that incorporates two key features: a reactive group for covalent bonding and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) for detection and isolation.

The probe is introduced into a cellular extract or intact cells, where it binds to its specific protein target(s). The reactive group then forms a permanent covalent link. Subsequently, the reporter tag is used to "fish out" the protein-probe complex from the complex cellular mixture. For example, a biotin-tagged complex can be captured using avidin-coated beads. The isolated protein is then identified using techniques like mass spectrometry. oncodesign-services.com This approach provides direct evidence of a physical interaction in a biological context.

Analysis of Cellular Signaling Pathways Modulated by this compound

Once a target is identified, research focuses on how the binding of this compound to this target influences intracellular communication networks, known as cellular signaling pathways. lifechemicals.com These pathways are chains of molecular reactions that transmit a signal from a receptor to the cellular machinery that carries out a specific response. berkeley.edukhanacademy.org

Researchers can treat cells with this compound and monitor changes in the activity of key signaling proteins. A common method is Western blotting, which can detect changes in protein levels or modifications like phosphorylation, a key mechanism for switching protein activity on or off. berkeley.edu For example, if this compound were to inhibit a specific kinase, scientists would observe decreased phosphorylation of that kinase's known substrates. khanacademy.org Given that related pyrrole-2-aminoimidazole alkaloids have shown cytotoxic activity, it is plausible that this compound could modulate pathways involved in cell cycle regulation, proliferation, or apoptosis (programmed cell death). nih.govnih.gov

Table 2: Examples of Cellular Signaling Pathways and Their Functions

| Signaling Pathway | Core Function | Relevance to Drug Action |

| MAPK/ERK Pathway | Regulates cell proliferation, differentiation, and survival. | Often dysregulated in cancer; a common target for anti-cancer drugs. khanacademy.org |

| PI3K/Akt Pathway | Central regulator of cell growth, metabolism, and survival. | Aberrant activation is linked to cancer and metabolic diseases. nih.gov |

| NF-κB Pathway | Key mediator of the immune and inflammatory response. | A primary target for anti-inflammatory therapies. |

| Wnt/β-catenin Pathway | Controls embryonic development and adult tissue homeostasis. | Implicated in both cancer and degenerative diseases. nih.gov |

| TGF-β Pathway | Regulates cell growth, differentiation, and apoptosis. | Plays a dual role in cancer, acting as a tumor suppressor or promoter depending on the context. nih.gov |

Transcriptomic and Proteomic Analysis of Cellular Responses to this compound Treatment

To obtain a comprehensive and unbiased understanding of the cellular response to this compound, global "omics" approaches are employed. These technologies allow for the simultaneous measurement of thousands of molecules, providing a snapshot of the cell's state.

Transcriptomics , typically using RNA-sequencing (RNA-Seq), quantifies the expression of all genes in the genome. nih.govplos.org By comparing the transcriptomes of cells treated with this compound to untreated cells, researchers can identify which genes are turned on or off by the compound. nih.govelifesciences.org This can reveal entire biological processes and pathways affected by the treatment.

Proteomics analyzes the complete set of proteins in a cell, including their expression levels, modifications, and interactions. elifesciences.org Mass spectrometry-based techniques can quantify thousands of proteins, revealing how their abundances change after this compound exposure. coledeforest.comnih.gov Since proteins are the primary functional molecules in the cell, proteomics provides a direct view of the cellular machinery being altered. Comparing proteomic and transcriptomic data can also reveal instances of post-transcriptional regulation, where protein levels change without a corresponding change in gene expression. nih.gov

Table 3: Comparison of Transcriptomic and Proteomic Analyses

| Analysis Type | Technology Example | Molecules Measured | Primary Insights Gained |

| Transcriptomics | RNA-Sequencing (RNA-Seq) | Messenger RNA (mRNA) transcripts. | Changes in gene expression; identification of regulated genetic pathways. nih.gov |

| Proteomics | Mass Spectrometry (MS) | Proteins and their post-translational modifications. | Changes in protein abundance and activity; direct view of functional cellular changes. elifesciences.orgnih.gov |

Structure Activity Relationship Sar Studies of Agesamide a and Its Analogues

Correlation of Specific Structural Motifs with Observed Molecular Interactions

The biological activity of Agesamide A and its related compounds is intrinsically linked to its distinct structural motifs, primarily the brominated pyrrole (B145914) ring and the 2-aminoimidazole moiety. nih.govresearchgate.net SAR studies on the broader class of pyrrole-2-aminoimidazole (P-2-AI) alkaloids, to which this compound belongs, have provided valuable insights into the roles of these components.

A significant body of research on P-2-AI alkaloids indicates that the bromine atoms on the pyrrole ring are critical for potent biological activity. researchgate.net Studies involving the reductive debromination of the pyrrole ring in related compounds have shown a significant decrease in potency, suggesting that the electronic properties and the steric bulk of the bromine atoms are important for target binding. researchgate.net

The table below summarizes the general SAR findings for key structural motifs within the pyrrole-imidazole alkaloid class, which are applicable to understanding the activity of this compound.

| Structural Motif | Modification | Impact on Biological Activity | Reference |

| Brominated Pyrrole Ring | Reductive Debromination | Significant loss of potency | researchgate.net |

| Variation in bromination pattern | Can modulate activity and selectivity | nih.gov | |

| 2-Aminoimidazole Core | N-methylation | Can alter binding affinity | nih.gov |

| Changes to the guanidine (B92328) moiety | Can alter bioactivity in related dimeric alkaloids | nih.gov | |

| Cyclic Amide Ring | Ring size and substitution | Influences conformational rigidity and target interaction | researchgate.net |

These correlations underscore the importance of the specific arrangement of these motifs for the biological effects of this compound.

Identification of Key Pharmacophore Features for this compound's Biological Effects

A pharmacophore represents the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. researchgate.netnih.gov For this compound and its analogues, the key pharmacophoric features can be inferred from their common structural elements known to be crucial for activity.

Based on the structure of this compound and SAR data from related compounds, a putative pharmacophore model would include:

Hydrogen Bond Donors: The N-H groups on the pyrrole ring and the 2-aminoimidazole moiety are potential hydrogen bond donors, crucial for anchoring the molecule in a target's binding site. researchgate.net

Hydrogen Bond Acceptors: The nitrogen atoms within the imidazole (B134444) ring and the carbonyl oxygen of the amide can act as hydrogen bond acceptors. researchgate.net

Aromatic/Hydrophobic Regions: The brominated pyrrole ring provides a key hydrophobic and aromatic region that can engage in van der Waals and pi-stacking interactions. researchgate.net

Positive Ionizable Feature: The guanidinium-like 2-aminoimidazole group is typically protonated at physiological pH, providing a positive charge that can interact with negatively charged residues in a binding pocket.

The table below outlines the essential pharmacophoric features of this compound.

| Pharmacophore Feature | Corresponding Structural Motif in this compound | Potential Interaction | Reference |

| Hydrogen Bond Donor | Pyrrole N-H, Aminoimidazole N-H | Interaction with acceptor groups on the target | researchgate.net |

| Hydrogen Bond Acceptor | Imidazole Nitrogens, Amide Carbonyl | Interaction with donor groups on the target | researchgate.net |

| Aromatic/Hydrophobic | Bromopyrrole Ring | Pi-stacking, hydrophobic interactions | researchgate.net |

| Positive Ionizable Center | 2-Aminoimidazole Moiety | Electrostatic interactions | researchgate.net |

These features collectively define the molecular recognition signature of this compound and are critical for its biological activity.

Computational Approaches to this compound SAR Analysis

Computational methods are increasingly employed to refine and accelerate SAR studies. oncodesign-services.com These in silico techniques can predict the activity of novel compounds, rationalize observed biological data, and provide insights into ligand-receptor interactions at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov A QSAR model can be represented by an equation that links molecular descriptors (numerical representations of chemical properties) to the observed activity. researchgate.netresearchgate.net

For a series of this compound analogues, a QSAR study would involve:

Data Set Preparation: Assembling a collection of this compound analogues with their corresponding measured biological activities. nih.gov

Descriptor Calculation: Computing various molecular descriptors for each analogue, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties. researchgate.net

Model Development: Using statistical methods like multiple linear regression or machine learning algorithms to build a predictive model. nih.govresearchgate.net

Validation: Rigorously testing the model's predictive power using internal and external validation techniques. researchgate.net

A QSAR study on bromopyrrole alkaloids with antimalarial activity, for example, identified entropy, dipole moment, and HOMO energy as key descriptors influencing their efficacy. researchgate.net A similar approach for this compound could elucidate the key physicochemical properties governing its specific biological effects.

In the absence of a known 3D structure of the biological target, ligand-based drug design (LBDD) is a powerful approach. nih.govgardp.org LBDD relies on the principle that molecules with similar structures are likely to have similar biological activities. biosolveit.de This involves techniques like pharmacophore modeling, where the common features of active ligands are used to screen for new potential compounds. researchgate.netfrontiersin.org For this compound, a pharmacophore model derived from its structure and that of other active P-2-AI alkaloids could be used to search large chemical databases for novel scaffolds with similar interaction profiles. schrodinger.comlilab-ecust.cn

When the 3D structure of the target protein is available, structure-based drug design (SBDD) can provide more detailed insights. frontiersin.orgmlsb.io This approach involves docking the ligand into the active site of the target to predict its binding orientation and affinity. nih.gov If the biological target of this compound were identified and its crystal structure solved, SBDD could be used to:

Visualize the specific interactions between this compound and the amino acid residues in the binding pocket.

Guide the design of new analogues with improved complementarity to the active site. nih.govnih.gov

Explain the observed SAR data at a molecular level, for instance, why the removal of a bromine atom leads to a loss of activity.

Both ligand-based and structure-based approaches offer complementary strategies for the rational design and optimization of this compound analogues as potential therapeutic agents. frontiersin.orgnih.gov

Advanced Analytical Methodologies for Agesamide a Research

Method Development for Agesamide A Detection and Quantification in Research Samples

Accurate detection and quantification are fundamental to understanding the distribution and functional roles of this compound. The development of robust analytical methods is a primary focus in research involving this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the definitive identification and quantification of analytes in complex mixtures. nih.gov The coupling of liquid chromatography for physical separation with tandem mass spectrometry for mass-based detection allows for exceptional selectivity and low detection limits. rsc.orglongdom.org

For the analysis of this compound, a method would typically involve protein precipitation of the sample, followed by chromatographic separation on a C18 column. researchgate.net The mass spectrometer would be operated in a multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for the analyte.

Key aspects of method development include:

Optimization of Chromatographic Conditions: Achieving efficient separation of this compound from other matrix components is crucial. This involves selecting the appropriate column, mobile phase composition (often a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives like formic acid), and flow rate to ensure a sharp peak shape and adequate retention time. sigmaaldrich.comsepscience.com

Mass Spectrometry Tuning: The instrument parameters must be optimized for this compound. This includes selecting the ionization mode (typically electrospray ionization - ESI), and identifying the most abundant and stable precursor ion and its characteristic product ions. The collision energy is then optimized to maximize the signal of the product ion.

Method Validation: A developed LC-MS/MS method must be validated to ensure its reliability. longdom.org Validation parameters typically include linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and assessment of matrix effects. researchgate.netmdpi.com

The high sensitivity of modern LC-MS/MS systems allows for the detection of this compound at very low concentrations, which is essential for studies where sample volume is limited or the compound is present at trace levels. universiteitleiden.nlnd.edu

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | [Hypothetical Value for this compound + H]⁺ |

| Product Ion (m/z) | [Hypothetical Value for a characteristic fragment]⁺ |

| Collision Energy (eV) | Optimized for the specific transition |

Spectroscopic fingerprinting involves generating a characteristic spectral profile of a sample that can be used for identification and quality control. For this compound, this could involve techniques such as Nuclear Magnetic Resonance (NMR) or Fourier-Transform Infrared (FTIR) spectroscopy. The goal is to create a unique "fingerprint" that is representative of the compound's presence and concentration within a sample.

This approach, often combined with chemometric methods like Principal Component Analysis (PCA), can be used to compare different samples or to monitor changes in the concentration of this compound over time or under different conditions. mdpi.com Spectroscopic fingerprinting is particularly useful for the analysis of crude extracts or complex biological samples where the isolation of the pure compound is not feasible. nih.gov

Use of NMR-Based Metabolomics for this compound-Related Biosynthetic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules and for studying metabolic pathways. frontiersin.orgsemanticscholar.org In the context of this compound, NMR-based metabolomics can be employed to investigate its biosynthesis. nih.gov

This is typically achieved through stable isotope labeling experiments. Precursors of the suspected biosynthetic pathway, enriched with stable isotopes such as ¹³C or ¹⁵N, are fed to the producing organism. The organism then incorporates these labeled precursors into its metabolites, including this compound.

By acquiring and analyzing NMR spectra (such as ¹³C-NMR or Heteronuclear Single Quantum Coherence - HSQC), researchers can identify the positions of the incorporated isotopes within the this compound molecule. This provides direct evidence for the biosynthetic pathway and the precursors involved. The non-destructive nature of NMR allows for repeated measurements on the same sample, which is advantageous for time-course studies. researchgate.net

Table 2: Hypothetical ¹³C Chemical Shift Data for Biosynthetic Analysis of this compound

| Carbon Position (Hypothetical) | Chemical Shift (ppm) without Labeling | Chemical Shift (ppm) with ¹³C-labeled Precursor |

| C-1 | 172.5 | 172.5 (Signal intensity increased) |

| C-2 | 55.3 | 55.3 (Signal intensity increased) |

| C-3 | 30.1 | 30.1 |

| C-4 | 25.8 | 25.8 |

| C-5 | 39.4 | 39.4 (Signal intensity increased) |

This approach provides invaluable insights into the natural production of this compound, which can inform efforts for its synthetic production or the genetic engineering of the producing organism to increase yields.

Computational and Theoretical Investigations of Agesamide a

Conformational Analysis and Molecular Dynamics Simulations of Agesamide A

The three-dimensional shape (conformation) of a molecule is critical to its biological activity. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the potential shapes a molecule can adopt and its dynamic behavior over time. massbio.orgmun.ca

Conformational Analysis: Conformational analysis of this compound involves systematically or stochastically searching for low-energy conformations. This is crucial because the biologically active conformation may not be the one observed in a crystalline state. mun.ca Methods like replica-exchange molecular dynamics can efficiently sample the conformational space to identify the most probable and energetically stable structures. mun.ca The process typically uses force fields, such as MMFF94s or OPLS4, which are sets of parameters used to calculate the potential energy of a molecule as a function of its atomic coordinates. nih.govschrodinger.com By identifying a landscape of stable conformers, researchers can understand the molecule's inherent flexibility and the energetic barriers between different shapes.

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of a molecule's motion over time by solving Newton's equations of motion for the system. massbio.org For this compound, an MD simulation would typically place the molecule in a simulated physiological environment (e.g., a box of explicit water molecules) and allow it to move, vibrate, and rotate. massbio.org This process generates an ensemble of structures that represent the molecule's behavior in a solution, offering insights into its stability, how different parts of the molecule move relative to each other, and its interactions with solvent molecules. massbio.orgrsc.org Analysis of the MD trajectory can reveal key structural features, such as persistent intramolecular hydrogen bonds or stable hydrophobic patches, that are essential for its function.

Table 1: Hypothetical Low-Energy Conformers of this compound from Conformational Search This table represents a plausible outcome of a conformational search, illustrating the distribution of conformers.

| Conformer ID | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298K | Key Dihedral Angle (N1-C7a-C7-C6) |

|---|---|---|---|

| AgesA-C1 | 0.00 | 65.3 | -175.2° |

| AgesA-C2 | 0.85 | 15.1 | -60.5° |

| AgesA-C3 | 1.20 | 7.8 | 58.9° |

| AgesA-C4 | 1.55 | 4.5 | 178.1° |

| AgesA-C5 | 2.10 | 2.3 | -120.3° |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of a molecule. rsc.orgchemrxiv.org These methods, particularly Density Functional Theory (DFT), provide a more accurate description of electron distribution than classical force fields and can be used to predict reactivity, spectroscopic properties, and reaction mechanisms. taylor.edu

For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Find the most stable three-dimensional structure with high accuracy.

Calculate Electronic Properties: Determine the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). The MEP map can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for non-covalent interactions or chemical reactions.

Predict Reactivity: The energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Simulate NMR Spectra: Quantum chemical calculations can predict 1H and 13C NMR chemical shifts, which can be correlated with experimental data to confirm or elucidate the molecule's structure. researchgate.net

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations (B3LYP/6-31G*) This table shows representative data that would be generated from quantum chemical calculations to describe the molecule's electronic character.

| Property | Calculated Value | Interpretation |

|---|---|---|

| Energy of HOMO | -6.25 eV | Represents the electron-donating ability. |

| Energy of LUMO | -1.10 eV | Represents the electron-accepting ability. |

| HOMO-LUMO Gap | 5.15 eV | Indicates high kinetic stability. |

| Dipole Moment | 3.45 Debye | Suggests the molecule is polar. |

| Most Negative Electrostatic Potential | -55.2 kcal/mol | Located on the oxygen atoms of the hydantoin (B18101) ring, indicating sites for hydrogen bonding. |

Molecular Docking and Binding Energy Predictions with Putative Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. jabonline.in This technique is fundamental in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity. jabonline.insamipubco.com

Given that related pyrrole-imidazole alkaloids exhibit a range of bioactivities, including kinase inhibition, a typical in silico investigation for this compound would involve docking it against a panel of relevant protein targets (e.g., protein kinases, enzymes involved in cell signaling). The process involves:

Preparation: Obtaining the 3D structures of the target proteins (from databases like the PDB) and the ligand, this compound.

Docking: Using software like AutoDock or Glide, the ligand is placed into the binding site of the protein in numerous possible orientations and conformations.

Scoring: A scoring function estimates the binding affinity for each pose, resulting in a docking score. jabonline.in The pose with the best score represents the most likely binding mode.

Following docking, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations can be performed to refine the binding energy prediction. biorxiv.orgnih.gov This method provides a more accurate estimate of the binding free energy by considering factors like electrostatic interactions, van der Waals forces, and solvation energy. biorxiv.orgnih.gov

Table 3: Hypothetical Molecular Docking and MM/GBSA Results for this compound with Putative Kinase Targets This table illustrates how docking results would be presented to compare the binding affinity of this compound against different potential protein targets.

| Protein Target (PDB ID) | Docking Score (kcal/mol) | MM/GBSA Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| ERK1/2 (e.g., 2OJG) | -8.9 | -55.7 | Lys54, Asp165 (H-bond), Val39 (hydrophobic) |

| CDK2 (e.g., 1HCK) | -8.2 | -48.3 | Leu83 (H-bond), Ile10, Phe80 (hydrophobic) |

| GSK-3β (e.g., 1Q5K) | -7.5 | -42.1 | Val135, Lys85 (H-bond), Ile62 (hydrophobic) |

| PIM1 (e.g., 4X7Q) | -9.3 | -60.2 | Lys67 (H-bond to hydantoin), Leu120, Val126 (hydrophobic) |

In silico Prediction of Potential Biological Activities and Pharmacological Space

In silico predictive models use the chemical structure of a compound to forecast its biological activity spectrum and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). japsonline.comnih.gov These predictions help prioritize compounds for further testing and identify potential liabilities early in the drug discovery process. nih.gov

Biological Activity Prediction: Software platforms like PASS (Prediction of Activity Spectra for Substances) or MolPredictX analyze a molecule's structure and compare its fragments to a large database of known bioactive compounds. nih.govway2drug.com The output is a list of probable biological activities, each with a probability score (Pa for active, Pi for inactive). This can suggest novel therapeutic applications for this compound that may not have been previously considered. way2drug.com

Pharmacological Space (ADMET Prediction): Models based on Quantitative Structure-Activity Relationships (QSAR) are used to predict properties essential for a molecule to become a drug. japsonline.com This includes assessing its drug-likeness by evaluating compliance with rules like Lipinski's Rule of Five, which predicts oral bioavailability. Other predicted properties include aqueous solubility, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (key for metabolism), and potential toxicity. samipubco.comnih.gov

Table 4: Hypothetical PASS Prediction for the Biological Activity Spectrum of this compound This table provides an example of a predicted activity spectrum, which helps guide experimental screening.

| Predicted Biological Activity | Pa (Prob. to be Active) | Pi (Prob. to be Inactive) |

|---|---|---|

| Kinase Inhibitor | 0.815 | 0.012 |

| Antineoplastic | 0.754 | 0.025 |

| Apoptosis agonist | 0.698 | 0.041 |

| Antiviral | 0.520 | 0.115 |

| Antibacterial | 0.488 | 0.097 |

Future Research Directions and Academic Applications of Agesamide a

Exploration of Undiscovered Biological Activities and Mechanistic Pathways

While Agesamide A has been identified and synthesized, a comprehensive screening of its biological activities remains a crucial future endeavor. The broader family of P-2-AI alkaloids, isolated from marine sponges, is known for a wide array of biological effects, including anti-cancer, anti-inflammatory, neuroprotective, and antimicrobial properties. researchgate.netresearchgate.net This suggests that this compound may possess a similar spectrum of valuable bioactivities that are yet to be discovered.

Future research should focus on:

Broad-Spectrum Biological Screening: Systematically testing this compound against a diverse range of biological targets, including various cancer cell lines, pathogenic bacteria and fungi, and viral agents.

Target Deconvolution: Identifying the specific molecular targets (e.g., proteins, enzymes, receptors) through which this compound exerts its effects. Techniques like affinity chromatography and proteomics can be employed for this purpose.

Mechanistic Studies: Once a biological activity and a target are identified, detailed mechanistic studies will be essential to understand how the compound functions at a molecular level. The inherent reactivity of the 2-aminoimidazole nucleus, a core feature of the P-2-AI alkaloid family, is thought to be key to its biological function, and elucidating these precise pathways for this compound is a significant research goal. nih.gov

Development of More Efficient and Sustainable Synthetic Routes for this compound and Analogues

The first total synthesis of this compound has been accomplished in six steps, providing a foundational route for obtaining the pure compound for research purposes. acs.org However, for broader application and analogue development, more efficient and sustainable synthetic strategies are required. Natural sourcing from sponges is often limited and ecologically undesirable, making laboratory synthesis the only viable path for producing larger quantities.

Future research in this area will likely pursue:

Catalytic Methods: Exploring advanced catalytic methods, such as palladium-catalyzed cross-coupling and annulation reactions, to construct the core heterocyclic scaffold more efficiently. mdpi.comscience.gov These methods can offer higher atom economy and milder reaction conditions.

Biocatalysis: Investigating the use of enzymes to perform key transformations with high stereo- and regioselectivity, which can simplify purification and improve the sustainability of the synthesis. rsc.org

Analogue Synthesis: Using the optimized routes to generate a library of this compound analogues with modifications to the pyrrole (B145914) ring, the side chain, and the dihydropyrrolo[1,2-a]pyrazinone core. mdpi.com This will be critical for structure-activity relationship (SAR) studies.

This compound as a Chemical Probe for Fundamental Biological Processes

A chemical probe is a small molecule with high potency and selectivity for a specific protein target, used to investigate the target's function in biological systems. caymanchem.com While this compound has not yet been developed as a chemical probe, its potential is significant. Related alkaloids have shown inhibitory activity against specific kinases, such as Mitogen-activated Protein Kinase Kinase-1 (MEK-1), demonstrating the potential for this structural class to yield highly selective molecules. researchgate.net

The development of this compound as a chemical probe would involve:

Target Identification and Validation: Confirming a specific, high-affinity molecular target for this compound.

Optimization for Potency and Selectivity: Synthesizing and testing analogues to improve binding affinity for the intended target while minimizing off-target effects. caymanchem.com

Cellular Activity Confirmation: Demonstrating that the probe can effectively engage its target within a cellular context to modulate a biological pathway.

If successful, an this compound-based probe could become an invaluable tool for researchers to dissect fundamental biological processes, validate new drug targets, and explore the intricate signaling networks involved in health and disease. rsc.orgnih.gov

Biosynthetic Engineering Strategies for Enhanced this compound Production or Novel Analogues

The biosynthesis of P-2-AI alkaloids in sponges is an area of active investigation. nih.gov These complex molecules are believed to originate from amino acid precursors, which are assembled into key building blocks like oroidin (B1234803) or clathrodin (B1669156) before being further elaborated. nih.gov Understanding the specific biosynthetic pathway to this compound is a critical first step toward harnessing it for biotechnological purposes.

Future research directions include:

Gene Cluster Identification: Identifying the biosynthetic gene cluster responsible for this compound production within the sponge or its associated symbiotic microorganisms.

Heterologous Expression: Transferring the identified genes into a more manageable host organism, such as E. coli or Saccharomyces cerevisiae, to enable controlled and scalable production, bypassing the need for chemical synthesis or sponge harvesting. rsc.orgmdpi.com

Combinatorial Biosynthesis: Strategically combining biosynthetic genes from the this compound pathway with those from pathways of other natural products to generate novel, "unnatural" analogues. semanticscholar.org This approach could rapidly produce a diverse set of compounds for biological screening.

Integration of this compound Research with Systems Biology and Network Pharmacology Approaches

Modern drug discovery and chemical biology are increasingly moving from a "one molecule, one target" approach to a more holistic systems-level understanding. researchgate.netmdpi.com Systems biology and network pharmacology are computational and experimental approaches used to map the complex web of interactions between a molecule and the entire biological system. nih.govnih.gov

Applying these approaches to this compound would involve:

Interactome Profiling: Using chemical proteomics to identify the full spectrum of proteins that this compound interacts with inside a cell.

Network Construction and Analysis: Building computational models that map these interactions onto known cellular pathways and protein networks. nih.govmdpi.com

Predictive Biology: Using the network model to predict undiscovered biological effects, potential mechanisms of action, and synergistic or antagonistic interactions with other molecules. This can guide experimental work more efficiently and reveal a deeper understanding of the compound's systemic effects. researchgate.net

By integrating these advanced approaches, research on this compound can move beyond the study of a single compound and contribute to a broader understanding of the complex chemical ecology of marine organisms and the pharmacological potential held within.

Q & A

Q. What steps ensure reproducibility in this compound’s in vivo efficacy studies?

- Methodological Answer : Adopt ARRIVE guidelines for animal studies. Standardize housing conditions, dosing regimens, and endpoint measurements. Blind experimenters to treatment groups. Pre-register protocols on platforms like OSF to mitigate bias .

Ethical & Reporting Standards

Q. How can researchers address ethical concerns in studies involving human-derived samples for this compound research?

Q. What are the best practices for reporting negative or inconclusive results in this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products